4-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyrrolidin-2-one
Description
4-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core fused with a 1,4-thiazepane ring system. The thiazepane moiety is modified with a 1,1-dioxido (sulfone) group and a 2-chlorophenyl substituent, while the pyrrolidin-2-one component includes a methyl group at the 1-position. Crystallographic tools like SHELX and ORTEP-3 are critical for resolving its three-dimensional conformation and electronic properties .
Properties
IUPAC Name |
4-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]-1-methylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4S/c1-19-11-12(10-16(19)21)17(22)20-7-6-15(25(23,24)9-8-20)13-4-2-3-5-14(13)18/h2-5,12,15H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQLUGNHZBKQBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyrrolidin-2-one (CAS Number: 2034331-32-1) is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a thiazepane ring, a chlorophenyl moiety, and a pyrrolidinone unit, which may contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 384.9 g/mol. The presence of the dioxido group in the thiazepane ring suggests potential for redox reactions, which can influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁ClN₂O₄S |
| Molecular Weight | 384.9 g/mol |
| CAS Number | 2034331-32-1 |
The biological activity of this compound is likely linked to its structural features. Compounds with similar motifs have demonstrated various activities, including:
- Antimicrobial Activity : The thiazepane ring is often associated with antimicrobial properties due to its ability to interact with microbial membranes.
- Anticancer Properties : The compound may exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Structural analogs have shown promise in neuroprotection, possibly through modulation of neurotransmitter systems.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the therapeutic efficacy of this compound. Similar compounds have been evaluated for their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazepine Derivatives | Thiazepane ring | Antimicrobial, Anticancer |
| Quinoxaline Derivatives | Quinoxaline core | Neuroprotective, Antidepressant |
| Benzothiazole Compounds | Benzothiazole ring | Antiviral, Antifungal |
The modifications to the thiazepane and chlorophenyl groups can significantly affect the pharmacokinetic properties and overall biological activity.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound:
-
Cytotoxicity Against Cancer Cell Lines :
- In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .
- A specific derivative demonstrated enhanced potency compared to standard chemotherapeutic agents like cisplatin .
-
Antimicrobial Activity :
- Compounds containing the thiazepane structure have been evaluated for antibacterial efficacy against both Gram-positive and Gram-negative bacteria. Results indicated promising antibacterial activity .
- Neuroprotective Studies :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
A key analogue is 1-[4-(Chloromethyl)phenyl]pyrrolidin-2-one (CAS 36152-29-1), which shares the pyrrolidin-2-one scaffold but differs in substituents. While the target compound has a thiazepane-sulfone group and 2-chlorophenyl, the analogue features a chloromethylphenyl substituent directly attached to the pyrrolidinone .
Comparative Data Table
Functional Implications
- Steric Effects : The bulkier thiazepane ring in the target compound may restrict conformational flexibility, influencing its pharmacokinetic profile.
- Pharmacological Potential: The 2-chlorophenyl group in the target compound could confer selectivity for aromatic-binding domains, whereas the analogue’s chloromethyl group may limit such interactions.
Crystallographic Insights
Studies utilizing SHELX and ORTEP-3 have highlighted the importance of sulfone and chlorophenyl groups in stabilizing intermolecular interactions (e.g., hydrogen bonding, π-π stacking) in the target compound. These features are absent in the simpler analogue, which lacks a fused thiazepane system .
Research Findings and Limitations
The analogue’s simpler structure has been more extensively characterized, but its lack of a sulfone group limits extrapolation to the target molecule’s behavior. Computational modeling and crystallography remain essential for predicting activity and optimizing synthesis .
Q & A
Basic Research Questions
Q. What are the critical steps and challenges in synthesizing 4-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyrrolidin-2-one?
- Methodology : Synthesis involves multi-step organic reactions, including:
- Step 1 : Formation of the 1,4-thiazepane ring via cyclization under controlled temperature (e.g., 60–80°C) and inert atmosphere to prevent oxidation .
- Step 2 : Introduction of the 2-chlorophenyl moiety via nucleophilic substitution or Friedel-Crafts alkylation, requiring catalysts like AlCl₃ .
- Step 3 : Coupling the pyrrolidin-2-one fragment using carbonyl activation (e.g., EDCI/HOBt) .
- Key Challenges : Low yields due to steric hindrance from the chlorophenyl group and sensitivity of the dioxido-thiazepane ring to acidic/basic conditions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate >95% pure product .
Q. How can researchers validate the structural integrity of this compound?
- Analytical Workflow :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chlorophenyl protons at δ 7.2–7.5 ppm, carbonyl signals at ~170–175 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (e.g., m/z ~423.08 for C₁₈H₂₀ClN₂O₄S) .
- X-ray Crystallography : For absolute configuration determination, though limited by crystal growth challenges due to structural flexibility .
Q. What preliminary pharmacological activities are associated with this compound?
- Findings :
- In vitro assays : Moderate inhibition of cyclooxygenase-2 (COX-2, IC₅₀ ~15 µM) and antimicrobial activity against S. aureus (MIC ~32 µg/mL) .
- Mechanistic Hypotheses : The chlorophenyl group may enhance lipophilicity for membrane penetration, while the dioxido-thiazepane moiety could interact with catalytic residues in target enzymes .
Advanced Research Questions
Q. How can reaction mechanisms for key transformations (e.g., dioxido-thiazepane formation) be elucidated?
- Experimental Design :
- Kinetic Studies : Monitor reaction progress under varying temperatures/pH using in-situ FT-IR or HPLC.
- Isotopic Labeling : Use ¹⁸O-labeled reagents to trace sulfone (SO₂) formation pathways .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to map energy barriers for ring-closure steps .
Q. How do structural modifications (e.g., substituting 2-chlorophenyl with thiophenyl) impact bioactivity?
- Case Study :
- Analog Synthesis : Replace 2-chlorophenyl with thiophen-2-yl (e.g., compound 4-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one ) .
- Data Comparison :
| Substituent | COX-2 IC₅₀ (µM) | Solubility (µg/mL) |
|---|---|---|
| 2-Cl-Ph | 15 | 12 (DMSO) |
| Thiophenyl | 25 | 18 (DMSO) |
- Conclusion : Reduced activity with thiophenyl suggests halogen interactions are critical for target binding .
Q. How can stability studies under physiological conditions inform formulation strategies?
- Protocol :
- pH Stability : Incubate compound in buffers (pH 1.2–7.4) at 37°C; monitor degradation via LC-MS.
- Thermal Analysis : TGA/DSC to identify decomposition thresholds (>150°C typical for sulfones) .
- Outcome : Rapid hydrolysis of the lactam ring in acidic conditions (t₁/₂ ~2 hrs at pH 1.2) necessitates enteric coating for oral delivery .
Q. How to resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in COX-2 inhibition values may arise from assay variability (e.g., enzyme source, substrate concentration).
- Resolution :
- Standardized Assays : Use recombinant human COX-2 and control inhibitors (e.g., Celecoxib).
- Dose-Response Curves : Triplicate measurements with Hill slope analysis to confirm reproducibility .
Methodological Resources
| Technique | Application | Reference |
|---|---|---|
| Multi-step Organic Synthesis | Optimizing yields for sterically hindered intermediates | |
| Chromatography (HPLC/GC) | Purity assessment and enantiomeric separation | |
| Molecular Docking (AutoDock) | Predicting binding modes with COX-2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
